molecular formula C20H19ClN2O5S B2613801 methyl 4-(3-chlorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 900012-46-6

methyl 4-(3-chlorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2613801
CAS No.: 900012-46-6
M. Wt: 434.89
InChI Key: ANFXUVBVAXMVAL-UHFFFAOYSA-N
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Description

Methyl 4-(3-chlorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type tetrahydropyrimidine derivative. Its structure features a 3-chlorophenyl group at position 4 and a 4-methylbenzenesulfonylmethyl substituent at position 4. This compound is of interest in medicinal chemistry due to the pharmacological relevance of tetrahydropyrimidines, including antitumor, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

methyl 4-(3-chlorophenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5S/c1-12-6-8-15(9-7-12)29(26,27)11-16-17(19(24)28-2)18(23-20(25)22-16)13-4-3-5-14(21)10-13/h3-10,18H,11H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFXUVBVAXMVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=CC=C3)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-chlorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and pyrimidine ring-forming agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chlorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of tetrahydropyrimidines exhibit antimicrobial activities. A study on similar compounds demonstrated their effectiveness against various bacterial strains, suggesting that methyl 4-(3-chlorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may also possess similar properties.

Activity Tested Strains Results
AntimicrobialE. coli, S. aureusInhibition zones observed

Anti-inflammatory Effects

In silico studies have shown that related compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies suggest that this compound may similarly inhibit this enzyme.

Target Enzyme Binding Affinity (kcal/mol)
5-lipoxygenase-8.5

Therapeutic Applications

Given its structural attributes and biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Research Studies : Investigating the mechanisms of action for related tetrahydropyrimidine derivatives.

Case Study 1: Antimicrobial Activity

A recent study evaluated a series of tetrahydropyrimidines for their antimicrobial properties. The results indicated that compounds with similar structures to this compound showed significant activity against Gram-positive and Gram-negative bacteria.

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on the anti-inflammatory potential of tetrahydropyrimidines through inhibition of the 5-lipoxygenase pathway. The findings suggested that modifications to the sulfonyl group could enhance inhibitory activity, providing a pathway for further drug development.

Mechanism of Action

The mechanism of action of methyl 4-(3-chlorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Findings :

  • The sulfonyl group in the target compound may enhance enzyme inhibition compared to methyl or trifluoromethyl groups due to its electron-withdrawing nature. However, direct activity data for the target compound is lacking in the evidence.
  • The benzyloxy-methoxyphenyl derivative (IC50 = 350.6 µM) shows moderate thymidine phosphorylase inhibition, suggesting that bulkier substituents may reduce potency .

Key Findings :

  • Grinding methods with CuCl2·2H2O () offer solvent-free synthesis but may require longer reaction times.

Physicochemical Properties and Crystal Packing

Table 3: Hydrogen Bonding and Crystal Packing Analysis

Compound Name Hydrogen Bonding Patterns Software Used Reference
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate monohydrate O–H···O, N–H···O (intermolecular) SHELX
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate N–H···O, C–H···π interactions SHELXL
Target Compound Predominant sulfonyl-mediated H-bonding

Key Findings :

  • Hydroxyl and ethoxy groups () facilitate strong intermolecular hydrogen bonds, enhancing crystal stability.

Antioxidant Activity

Table 4: Antioxidant Profiles of Thioxo vs. Oxo Derivatives

Compound Name Substituent at C2 DPPH Scavenging IC50 (mg/mL) Reference
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate (3c) Thioxo 0.6
Methyl 4-(3-chlorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-tetrahydropyrimidine-5-carboxylate Oxo Not tested

Key Findings :

  • Thioxo derivatives (e.g., 3c) exhibit potent radical scavenging, likely due to the sulfur atom’s redox activity. The target compound’s oxo group may reduce antioxidant efficacy .

Biological Activity

Methyl 4-(3-chlorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Antimicrobial Activity

Tetrahydropyrimidine derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various pathogens:

  • Antibacterial Activity : In studies assessing the minimal inhibitory concentration (MIC) against multiple bacterial strains, certain tetrahydropyrimidine derivatives exhibited potent antibacterial effects. For instance, compounds with similar structures demonstrated MIC values as low as 0.20 mg/mL against Trichophyton mentagrophytes .
  • Antifungal Activity : The same studies indicated that several derivatives showed promising antifungal activity against strains of fungi, with some compounds outperforming standard antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays:

  • Cell Line Studies : Research involving HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer) cell lines revealed that specific derivatives exhibited significant cytotoxicity. For example, compounds structurally similar to the target compound demonstrated IC50 values indicative of strong antiproliferative effects .
  • Mechanism of Action : The mechanism underlying the anticancer effects has been investigated through cell cycle analysis and apoptosis assays. Certain derivatives were found to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Other Pharmacological Activities

Beyond antimicrobial and anticancer activities, tetrahydropyrimidines have shown potential in various other therapeutic areas:

  • α-Glucosidase Inhibition : Some studies highlight the ability of these compounds to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests potential applications in managing diabetes .
  • Antioxidant Properties : The antioxidant capacity of these compounds has been assessed through radical scavenging assays. Compounds with specific substitutions demonstrated significant radical scavenging abilities, indicating their potential as protective agents against oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydropyrimidines is closely linked to their structural features. Key observations include:

  • Substituent Effects : Electron-withdrawing groups (like chloro or nitro) on the aromatic rings often enhance biological activity compared to electron-donating groups .
  • Positioning of Functional Groups : The position of substituents on the benzene rings significantly influences both potency and selectivity towards specific biological targets .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialMIC as low as 0.20 mg/mL against fungi
AntifungalSignificant inhibition of fungal growth
AnticancerIC50 values indicating strong cytotoxicity
α-Glucosidase InhibitionEffective inhibition observed
AntioxidantStrong radical scavenging activity

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer properties of tetrahydropyrimidines, this compound was tested against HeLa cells. Results showed that this compound induced significant apoptosis at concentrations correlating with its structural modifications.

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening involving various tetrahydropyrimidine derivatives revealed that those with halogen substitutions exhibited superior antibacterial and antifungal activities compared to their non-halogenated counterparts.

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